

Introduction: The Strategic Value of a Substituted Pyrazole in Modern Chemistry

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Compound of Interest

Compound Name: 4-Ethynyl-1-methyl-1H-pyrazole

Cat. No.: B1453350

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The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics.^{[1][2]} Its metabolic stability and versatile synthetic handles have made it a cornerstone of drug discovery programs. This guide focuses on a particularly strategic derivative: **4-Ethynyl-1-methyl-1H-pyrazole**. The introduction of an N-methyl group prevents tautomerization and provides a fixed vector for substituent orientation, while the C-4 ethynyl group serves as a highly versatile functional handle. This terminal alkyne is primed for powerful, high-yield coupling reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the archetypal "click chemistry" reaction—and the Sonogashira cross-coupling.^{[3][4]} These characteristics make **4-Ethynyl-1-methyl-1H-pyrazole** an invaluable building block for researchers in drug development, chemical biology, and materials science, enabling the rapid and efficient construction of complex molecular architectures.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the successful application of any chemical reagent. Below are the key identifiers and properties for **4-Ethynyl-1-methyl-1H-pyrazole**.

Compound Properties & Identifiers

Property	Value	Source(s)
CAS Number	39806-89-8	[5]
Molecular Formula	C ₆ H ₆ N ₂	[5]
Molecular Weight	106.13 g/mol	[5]
Appearance	Solid	[5]
SMILES	<chem>Cn1cc(cn1)C#C</chem>	[6]
InChI Key	RACKOVAPLUVOJA- UHFFFAOYSA-N	[5]

Spectroscopic Data Summary

While a comprehensive, peer-reviewed spectral analysis for the final product is not readily available in published literature, data for its direct trimethylsilyl-protected precursor is accessible. The expected shifts for the final product are inferred based on standard chemical principles of TMS deprotection. Researchers should always confirm identity using their own analytical data, often available upon request from suppliers.[7][8]

Data Type	Precursor: 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole	Product: 4-Ethynyl-1-methyl-1H-pyrazole (Predicted)
¹ H NMR	A ¹ H NMR spectrum is available from chemical suppliers. Key signals include the N-methyl singlet, two distinct pyrazole ring protons, and a large singlet (~0.25 ppm) for the Si(CH ₃) ₃ group.	The spectrum is expected to show the N-methyl singlet (~3.8 ppm), two pyrazole ring singlets (~7.5 and 7.7 ppm), and the appearance of the terminal acetylenic proton as a singlet (~3.0-3.2 ppm). The large TMS singlet at ~0.25 ppm will be absent.
¹³ C NMR	Expected signals include the N-methyl carbon, two pyrazole methine carbons, two pyrazole quaternary carbons, the two acetylenic carbons, and the trimethylsilyl carbons.	Signals are expected for the N-methyl carbon (~39 ppm), two pyrazole methine carbons (C3/C5), one pyrazole quaternary carbon (C4), and the two acetylenic carbons. The key change is the shift of the acetylenic carbons upon removal of the silicon atom.

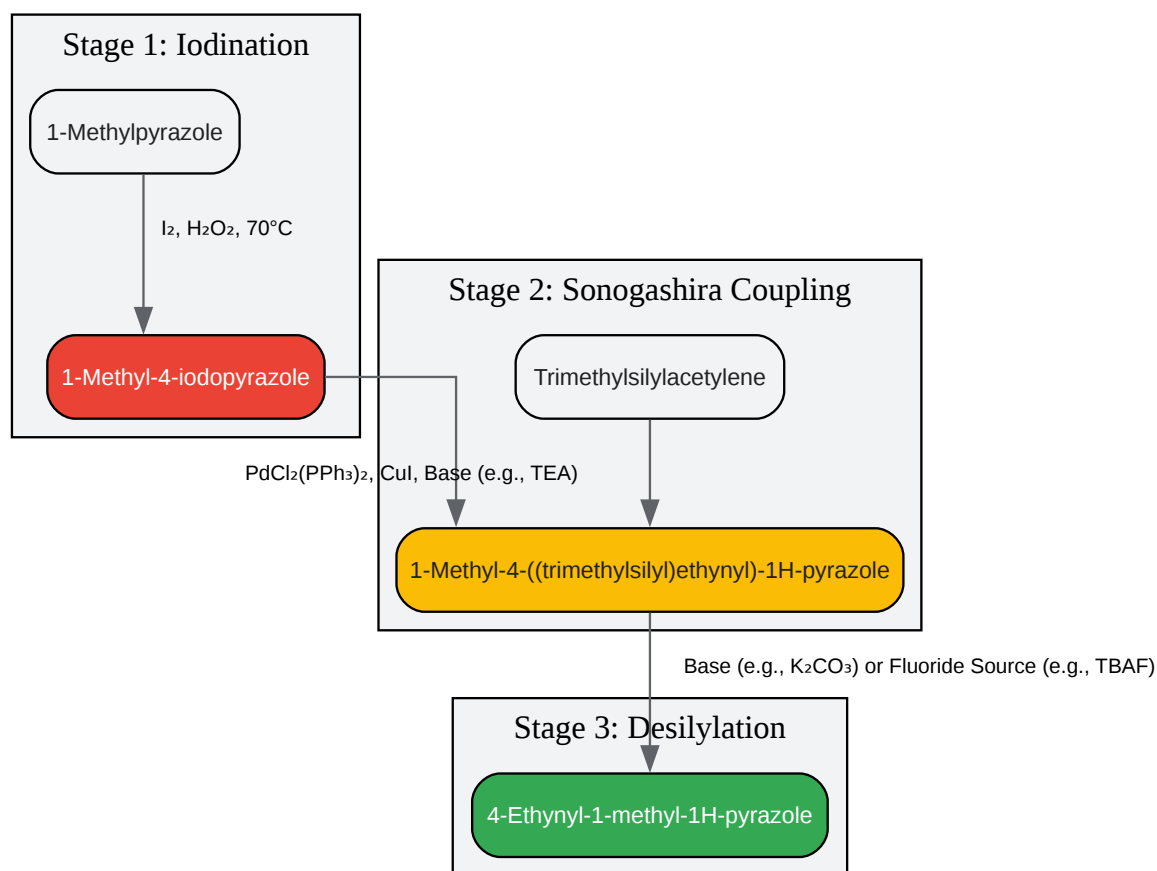
Synthesis and Purification: A Lability-Aware, Three-Stage Protocol

The synthesis of **4-Ethynyl-1-methyl-1H-pyrazole** is most reliably achieved via a three-stage process that manages the reactivity of the key intermediates. The direct ethynylation of the pyrazole ring is challenging; therefore, a robust and scalable approach involves the synthesis of a stable iodinated precursor, followed by a well-established cross-coupling reaction.

Logical Workflow for Synthesis

The chosen synthetic route leverages common, high-yielding transformations familiar to medicinal chemists. The workflow is designed to first install a stable handle for cross-coupling

(iodine) and then use that handle to introduce the desired functionality in a protected form, which is finally revealed in the last step.



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Caption: Three-stage synthesis workflow for **4-Ethynyl-1-methyl-1H-pyrazole**.

Detailed Experimental Protocols

Stage 1: Synthesis of 1-Methyl-4-iodopyrazole (Intermediate)

This procedure is adapted from established methods for the direct iodination of electron-rich heterocycles.[9]

- Rationale: Direct iodination using iodine and an oxidant like hydrogen peroxide is an effective method for introducing iodine onto the electron-rich C-4 position of the pyrazole ring. The reaction is typically performed at a moderately elevated temperature to ensure a reasonable reaction rate.
- Procedure:
 - To a reaction flask, add 1-methylpyrazole (1.0 eq) and iodine (1.0 eq).
 - Stir the mixture and heat to 70°C in a water bath.
 - Slowly add a 50 wt% aqueous solution of hydrogen peroxide (1.25 eq) dropwise, maintaining the reaction temperature at 70°C.
 - Monitor the reaction by TLC or LC-MS until the starting material is consumed.
 - After completion, cool the mixture and carefully add a 15 wt% aqueous sodium hydroxide solution to adjust the pH to ~7. This neutralizes the acidic medium and quenches excess oxidant.
 - Cool the neutralized mixture to induce crystallization.
 - Collect the resulting pale yellow crystals by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-methyl-4-iodopyrazole.

Stage 2: Synthesis of 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (Protected Intermediate)

This stage employs the Sonogashira cross-coupling reaction, a cornerstone of C(sp²)-C(sp) bond formation.^[4]^[10]

- Rationale: The palladium catalyst (e.g., PdCl₂(PPh₃)₂) is the core of the reaction, forming the new carbon-carbon bond. The copper(I) iodide co-catalyst is crucial for activating the alkyne. A base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HI generated during the catalytic cycle and to facilitate the formation of the copper acetylide intermediate. Using a silyl-protected alkyne like trimethylsilylacetylene prevents undesired side reactions (e.g., Glaser coupling) of the terminal alkyne.^[11]

- Procedure:
 - To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 1-methyl-4-iodopyrazole (1.0 eq), $\text{PdCl}_2(\text{PPh}_3)_2$ (2-5 mol%), and CuI (4-10 mol%).
 - Add a degassed anhydrous solvent such as THF or DMF, followed by the base (e.g., TEA, 2-3 eq).
 - Add trimethylsilylacetylene (1.1-1.5 eq) dropwise via syringe.
 - Stir the reaction at room temperature or heat to 50-70°C, monitoring progress by TLC or LC-MS.
 - Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst residues.
 - Wash the filtrate with saturated aqueous NH_4Cl and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography to yield the silylated pyrazole.

Stage 3: Synthesis of **4-Ethynyl-1-methyl-1H-pyrazole** (Final Product)

The final step is the removal of the trimethylsilyl (TMS) protecting group.

- Rationale: The silicon-carbon bond of the TMS group is labile under basic or fluoride-mediated conditions. A mild base like potassium carbonate in methanol is often sufficient and cost-effective. Alternatively, a fluoride source like tetrabutylammonium fluoride (TBAF) offers a very rapid and clean deprotection.
- Procedure (Base-mediated):
 - Dissolve the TMS-protected pyrazole (1.0 eq) in methanol.
 - Add potassium carbonate (K_2CO_3 , 1.5-2.0 eq) and stir the mixture at room temperature.
 - Monitor the reaction by TLC until the starting material is fully consumed.

- Remove the methanol under reduced pressure.
- Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate to yield the final product, **4-Ethynyl-1-methyl-1H-pyrazole**.

Applications in Research and Drug Development

The primary value of **4-Ethynyl-1-methyl-1H-pyrazole** is its function as a versatile building block, particularly for introducing the pyrazole moiety into larger molecules using high-efficiency coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne is an ideal partner for the Cu(I)-catalyzed reaction with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is the gold standard of "click chemistry" due to its high yields, stereospecificity, tolerance of a wide range of functional groups, and simple reaction conditions (often performed in aqueous solvent mixtures).^{[3][12]} This allows researchers to readily link the pyrazole core to biomolecules, polymers, fluorescent dyes, or other drug fragments.

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References

- 1. rsc.org [rsc.org]
- 2. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. 4-Ethynyl-1-methyl-1H-pyrazole 39806-89-8 [sigmaaldrich.com]

- 6. Synthonix, Inc > Alkynes > 39806-89-8 | 4-ethynyl-1-methyl-1H-pyrazole [synthonix.com]
- 7. 39806-89-8 | 4-Ethynyl-1-methyl-1H-pyrazole - Alachem Co., Ltd. [alachem.co.jp]
- 8. 39806-89-8 | 4-Ethynyl-1-methyl-1H-pyrazole | Alkynyls | Ambeed.com [ambeed.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 12. repositorio.uchile.cl [repositorio.uchile.cl]
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